4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. For this compound, the molecular weight is 384.29. Unfortunately, other specific physical and chemical properties were not found in the search results .Scientific Research Applications
Synthesis of Functionalized Compounds
Research indicates that quinazolinone derivatives, including structures similar to "4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide," are key intermediates in the synthesis of complex molecular architectures. For instance, Kut, Onysko, and Lendel (2020) described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, highlighting the compound's utility in generating novel fused molecular frameworks (Kut, Onysko, & Lendel, 2020).
Antiviral Activities
The compound's structural motif has been employed in the development of novel antiviral agents. Selvam et al. (2007) conducted a study on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave-assisted techniques, to evaluate their antiviral activities against various respiratory and biodefense viruses, showcasing the potential therapeutic applications of quinazolinone derivatives in antiviral research (Selvam et al., 2007).
Antimicrobial and Antifungal Applications
Quinazolinone derivatives, including the compound of interest, have demonstrated significant antimicrobial and antifungal activities. For example, Ouyang et al. (2006) explored the synthesis and antifungal bioactivities of 3-alkylquinazolin-4-one derivatives, revealing that certain compounds exhibited promising antifungal properties (Ouyang et al., 2006).
Anti-Inflammatory and Analgesic Effects
The research community has also investigated the anti-inflammatory and analgesic potential of quinazolinone derivatives. Kumar and Rajput (2009) synthesized a series of quinazolin-4-one derivatives and evaluated their anti-inflammatory activity, finding that certain derivatives exhibited considerable efficacy (Kumar & Rajput, 2009).
Properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKVHLBOUNQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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